

Spectral Data Analysis of 2-(Tert-butoxy)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(Tert-butoxy)acetic acid

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This technical guide provides a comprehensive overview of the spectral data for **2-(tert-butoxy)acetic acid** (CAS No. 13211-32-0), a valuable building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-[(2-methylpropan-2-yl)oxy]acetic acid[1]
- Molecular Formula: C₆H₁₂O₃[1]
- Molecular Weight: 132.16 g/mol [1][2]
- Appearance: Colorless to yellow to brown liquid or low-melting solid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for **2-(tert-butoxy)acetic acid**.

¹H NMR Spectral Data

The ^1H NMR spectrum of **2-(tert-butoxy)acetic acid** exhibits three distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-12	Singlet, broad	1H	-COOH
4.03	Singlet	2H	-O-CH ₂ -
1.27	Singlet	9H	-C(CH ₃) ₃
Solvent: Chloroform-d (CDCl ₃)			

The acidic proton of the carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm.[4][5] This broadness is a result of hydrogen bonding and chemical exchange. The methylene protons adjacent to the ether oxygen are observed as a sharp singlet at approximately 4.03 ppm. The nine equivalent protons of the tert-butyl group give rise to a strong singlet at around 1.27 ppm.

^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum of **2-(tert-butoxy)acetic acid** shows four signals, corresponding to the four unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~74	-C(CH ₃) ₃
~66	-O-CH ₂ -
~28	-C(CH ₃) ₃
Solvent: Chloroform-d (CDCl ₃) (Predicted)	

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at approximately 175 ppm.[4][5] The quaternary carbon of the tert-butyl group is observed around 74 ppm, while the methylene carbon adjacent to the ether oxygen appears at about 66 ppm. The three equivalent methyl carbons of the tert-butyl group are the most shielded, resonating at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-(tert-butoxy)acetic acid** is characterized by the following key absorption bands.

Wavenumber (cm^{-1})	Functional Group Vibration
3300-2500 (broad)	O-H stretch (Carboxylic acid)
2975-2850	C-H stretch (Alkyl)
~1710 (strong)	C=O stretch (Carboxylic acid)
~1190	C-O stretch (Ether)

The most prominent feature in the IR spectrum is the very broad absorption band in the region of 3300-2500 cm^{-1} , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][5] A strong, sharp peak around 1710 cm^{-1} corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[4][5] The spectrum also displays C-H stretching vibrations from the alkyl groups in the 2975-2850 cm^{-1} range and a C-O stretching band for the ether linkage around 1190 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

- Molecular Ion (M^+): $\text{m/z} = 132$
- Key Fragments: $\text{m/z} = 57, 45, 41$

The mass spectrum would be expected to show a molecular ion peak at $m/z = 132$, corresponding to the molecular weight of the compound. A prominent peak is expected at $m/z = 57$, which corresponds to the stable tert-butyl cation $((\text{CH}_3)_3\text{C}^+)$ formed by the cleavage of the ether bond. Other potential fragments include the loss of the tert-butyl group to give a fragment at $m/z = 75$, and further fragmentation of the acetic acid moiety. The signature fragmentation for a carboxylic acid involves the sequential loss of OH (17 mass units) and then CO (28 mass units).^[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-(tert-butoxy)acetic acid** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse program. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical parameters. Several hundred to a few thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.
- Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy

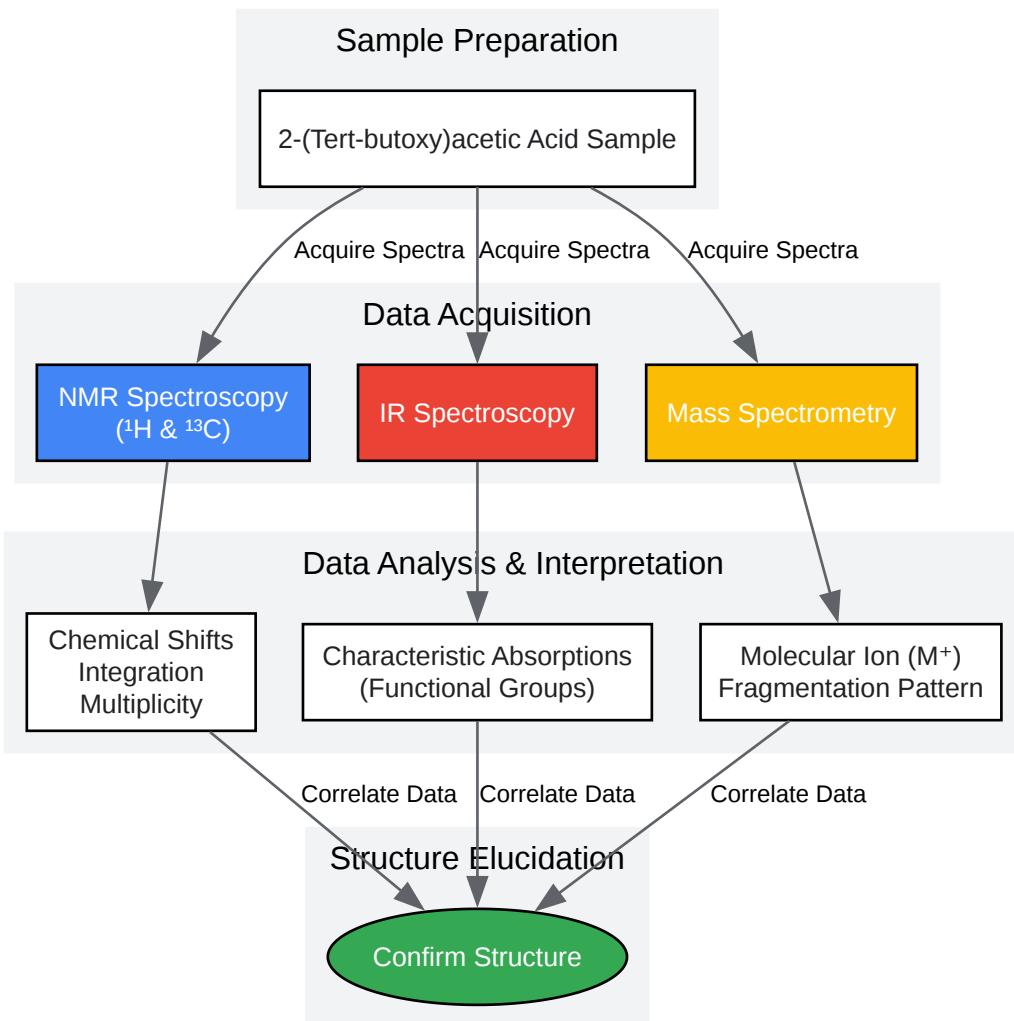
- Sample Preparation: As **2-(tert-butoxy)acetic acid** is a liquid or low-melting solid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm^{-1} .
- Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry

- Sample Preparation: A dilute solution of **2-(tert-butoxy)acetic acid** is prepared in a volatile organic solvent such as methanol or dichloromethane at a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
- GC Conditions: A capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper separation and elution of the compound. Helium is used as the carrier gas.
- MS Conditions: The EI source is operated at 70 eV. The mass spectrometer is set to scan a mass range of m/z 35-200.
- Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the chromatographic peak of **2-(tert-butoxy)acetic acid** are analyzed to determine the retention time, the molecular ion, and the fragmentation pattern.

Workflow for Spectral Analysis

The logical flow of acquiring and interpreting the spectral data for the structural elucidation of **2-(tert-butoxy)acetic acid** is illustrated below.



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Caption: Workflow for the spectral analysis of **2-(tert-butoxy)acetic acid**.

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